molecular formula C6H6F5NS B1273056 4-Aminophenylsulfur Pentafluoride CAS No. 2993-24-0

4-Aminophenylsulfur Pentafluoride

Cat. No.: B1273056
CAS No.: 2993-24-0
M. Wt: 219.18 g/mol
InChI Key: MZGZUHNSMNNSRJ-UHFFFAOYSA-N
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Description

4-Aminophenylsulfur Pentafluoride is a useful research compound. Its molecular formula is C6H6F5NS and its molecular weight is 219.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminophenylsulfur Pentafluoride can be synthesized through several methods. One common approach involves the reaction of 4-nitrophenylsulfur pentafluoride with reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid. This reduction process converts the nitro group to an amino group, yielding this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reduction reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Aminophenylsulfur Pentafluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are frequently used.

    Coupling Reactions: Diazonium salts are typically used in the presence of acidic conditions.

Major Products Formed

Scientific Research Applications

4-Aminophenylsulfur Pentafluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the development of fluorescent probes and labeling agents for biological studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 4-Aminophenylsulfur Pentafluoride involves its interaction with specific molecular targets and pathways. The pentafluorosulfanyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The amino group allows for the formation of hydrogen bonds and other interactions, making it a versatile compound in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylsulfur Pentafluoride: Similar structure but with a nitro group instead of an amino group.

    4-Chlorophenylsulfur Pentafluoride: Contains a chlorine atom instead of an amino group.

    4-Methylphenylsulfur Pentafluoride: Features a methyl group in place of the amino group.

Uniqueness

4-Aminophenylsulfur Pentafluoride is unique due to the presence of both the amino group and the pentafluorosulfanyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications. The high electronegativity of the pentafluorosulfanyl group enhances the compound’s stability and reactivity, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(pentafluoro-λ6-sulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F5NS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGZUHNSMNNSRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381310
Record name 4-Aminophenylsulfur Pentafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2993-24-0
Record name 4-Aminophenylsulfur Pentafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminophenyl)sulfur pentafluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of tin(II) chloride (1465 g., 7.73 mol) in concentrated (32 percent) aqueous HCl solution was heated with stirring to 80° C. and then, with ice cooling, 4-nitrophenylsulfur pentafluoride (584 g., 2.344 mol) was introduced in 8 portions over the course of 1 h. The internal temperature was kept below 100° C. during this. Subsequently, the mixture was stirred at an internal temperature of 85° C. for 1.5 h and then cooled to 45° C. over the course of a further hour. A mixture of ice (12 kg), NaOH (2 kg) and dichloromethane (1.5 l) was prepared and added to the reaction mixture with vigorous stirring. The phases were separated, the aqueous phase was extracted 3 times with 1 l of dichloromethane each time, and the combined organic phases were dried over Na2SO4 and evaporated in vacuo. 510 g (99%) of 4-aminophenylsulfur pentafluoride were obtained as a pale yellow crystalline powder, m.p. 63-65° C. (Bowden, R. D., Comina, P. J., Greenhall, M. P., Kariuki, B. M., Loveday, A., Philip, D. Tetrahedron 2000, 56, 3399: 56-59° C.).
Quantity
1465 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
584 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
12 kg
Type
reactant
Reaction Step Three
Name
Quantity
2 kg
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some key structural features of 4-Aminophenylsulfur Pentafluoride?

A1: this compound (C6H6F5NS) exhibits a roughly octahedral geometry around the sulfur atom. [] The axial S—F bond is slightly longer than the four equatorial S—F bonds. [] Additionally, the nitrogen atom is slightly out of plane with the benzene ring, deviating by 0.154 Å. [] This structural information provides valuable insight into the molecule's shape and potential reactivity.

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